N-(2-Methoxyethyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-5-10-8(11)7-3-2-4-9-7/h7,9H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHZLPBAQTLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)pyrrolidine-2-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids using reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which can yield the desired amide in good to excellent yields .
Industrial Production Methods
the general principles of amidation reactions, including the use of catalysts and optimized reaction conditions, are likely employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
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Acidic Hydrolysis : Reacts with HCl or H₂SO₄ to form pyrrolidine-2-carboxylic acid and 2-methoxyethylamine .
-
Basic Hydrolysis : Treatment with NaOH or KOH produces the corresponding carboxylate salt .
Example Reaction:
Conditions :
Alkylation and Substitution
The methoxyethyl group and pyrrolidine nitrogen participate in alkylation and nucleophilic substitution:
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Methoxyethyl Substitution : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
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Nucleophilic Aromatic Substitution : The pyrrolidine nitrogen reacts with activated aryl halides under Pd catalysis .
Example Reaction (Alkylation):
Conditions :
-
Solvent: DMF or THF, 60°C, 8h.
Amidation and Transamidation
The carboxamide group undergoes transamidation with primary or secondary amines:
Reagents :
Yield : 60–85% under optimized conditions .
Oxidation
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Pyrrolidine Ring Oxidation : Reacts with KMnO₄ or CrO₃ to form pyrrolidinone derivatives.
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Methoxyethyl Chain Oxidation : Ozone or RuO₄ cleaves the ether bond to yield aldehydes.
Example Reaction (Ring Oxidation):
Reduction
-
LiAlH₄ reduces the carboxamide to a primary amine.
Catalytic Hydrogenation
The pyrrolidine ring undergoes hydrogenation under Pd/C or Raney Ni to form saturated derivatives:
Conditions :
Table 1: Key Reaction Outcomes
Table 2: Stability Under Physiological Conditions
| Condition | Half-Life (h) | Degradation Products |
|---|---|---|
| pH 7.4 (aqueous buffer) | 48 | Pyrrolidine-2-carboxylic acid |
| Human Liver Microsomes | 1.2 | N-Dealkylated metabolites |
Mechanistic Insights
Scientific Research Applications
Chemical and Biological Properties
N-(2-Methoxyethyl)pyrrolidine-2-carboxamide belongs to the class of pyrrolidine derivatives known for their diverse biological activities. These compounds typically exhibit properties such as:
- Antimicrobial Activity : Pyrrolidine derivatives have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics.
- Anticancer Properties : Some studies indicate that these compounds can induce apoptosis in cancer cells, particularly hepatocellular carcinoma cells, by modulating gene expression related to apoptosis pathways .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways, including InhA from Mycobacterium tuberculosis, which is crucial for developing new antituberculosis agents .
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound can inhibit inflammatory pathways, suggesting applications in treating chronic inflammatory diseases.
- Neuroprotective Effects : Some studies highlight its ability to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative disorders.
Pharmaceutical Development
The compound is being investigated for its role as a precursor in the synthesis of more complex organic molecules used in pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity or specificity towards certain targets.
Inhibitory Effects on Cancer Cells
A notable study demonstrated that a derivative of this compound significantly inhibited the growth of HepG2 cells in vitro. The mechanism involved apoptosis induction through modulation of apoptotic gene expression, highlighting its potential as an anticancer agent .
Antituberculosis Activity
In high-throughput screening efforts, pyrrolidine carboxamides were identified as potent inhibitors of InhA, a target enzyme for tuberculosis treatment. Optimization processes improved the lead compound's potency over 160-fold, showcasing the compound's significance in addressing drug-resistant strains of Mycobacterium tuberculosis .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of anti-inflammatory and neuroprotective agents | Potential interactions with neurotransmitter systems |
| Anticancer Research | Induction of apoptosis in cancer cell lines | Significant growth inhibition in HepG2 cells |
| Antimicrobial Studies | Inhibition of bacterial and fungal growth | Effective against various pathogens |
| Tuberculosis Treatment | Inhibition of InhA enzyme from Mycobacterium tuberculosis | Potent inhibitors discovered through screening |
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Core
The biological and physicochemical properties of pyrrolidine-2-carboxamides are highly dependent on substituent modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrrolidine-2-carboxamide Derivatives
Key Observations:
- Electron-Withdrawing Groups : Compound 21g () incorporates a nitro group and sulfonyl moiety, enhancing anthelmintic activity likely through improved target binding or metabolic stability.
- Aromatic Substituents : Phenyl-substituted derivatives () exhibit anticonvulsant activity, suggesting that aromaticity may facilitate blood-brain barrier penetration.
Anthelmintic Activity
Anticonvulsant Activity
- Compounds 3a and 3d : Achieved 80–85% protection in the maximal electroshock (MES) test, comparable to carbamazepine. The phenyl substituents likely enhance interactions with voltage-gated sodium channels .
- Target Compound : The methoxyethyl group may reduce CNS depressant effects compared to phenyl analogs, though experimental validation is needed.
Solubility and Stability
- Methoxyethyl vs. Phenyl : The methoxyethyl group likely increases aqueous solubility compared to hydrophobic phenyl substituents (e.g., in ).
- Quaternary Ammonium Derivatives : N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate () highlights the impact of quaternization on ionic character and solubility.
Biological Activity
N-(2-Methoxyethyl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound has been studied for various biological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. Its effectiveness against specific bacteria and fungi is under investigation, though detailed data on its spectrum of activity remains limited.
- Anticancer Properties : Research indicates that this compound may have anticancer effects. It is believed to induce cellular stress responses that lead to apoptosis in cancer cells, particularly in osteosarcoma models .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:
- Target Interaction : The compound likely interacts with specific receptors or enzymes, modulating their activity. This interaction can lead to inhibition of microbial growth or modulation of cellular signaling pathways associated with cancer progression .
- Induction of Cellular Stress : In cancer cells, the compound has shown to cause nucleolar stress, leading to the degradation of RPA194, a key protein involved in RNA polymerase I transcription. This effect correlates with reduced cell viability in treated cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. SAR studies indicate:
- Functional Groups : Modifications to the pyrrolidine ring or the carboxamide moiety can significantly alter potency and selectivity against target proteins. For instance, variations in substituents on the pyrrolidine ring have been linked to enhanced activity against specific cancer cell lines .
- Lipophilicity and Potency : The hydrophobic characteristics of the compound play a crucial role in its permeability and overall biological efficacy. Compounds with optimal lipophilicity tend to exhibit better cellular uptake and activity .
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of this compound against various mycobacterial species. Results indicated significant inhibitory effects comparable to standard treatments like isoniazid, suggesting potential as a therapeutic agent in treating mycobacterial infections .
- Cancer Cell Viability Assays : In a series of experiments involving U2OS osteosarcoma cells, this compound was shown to induce significant nucleolar stress at concentrations as low as 50 nM, leading to reduced cell viability. The correlation between nucleolar stress markers and cell death highlights its potential as an anticancer agent .
- Pharmacokinetic Studies : Initial pharmacokinetic assessments revealed a favorable profile for this compound, with an acceptable half-life and metabolic stability in vitro. This suggests that it could be developed further for therapeutic applications .
Q & A
Q. How can researchers address the lack of ecotoxicological data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
